molecular formula C9H6BrClO B096756 trans-4'-Bromo-3-chloroacrylophenone CAS No. 17306-04-6

trans-4'-Bromo-3-chloroacrylophenone

Cat. No. B096756
CAS RN: 17306-04-6
M. Wt: 245.5 g/mol
InChI Key: RXPBSMJSLNBUBZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4'-Bromo-3-chloroacrylophenone, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound is a derivative of phenylacrylamide and has been used in various applications, including as a reagent in organic synthesis and as a fluorescent probe.

Mechanism Of Action

The mechanism of action of trans-4'-Bromo-3-chloroacrylophenone is complex and not fully understood. However, it is believed that trans-4'-Bromo-3-chloroacrylophenone acts as an electrophilic reagent, which can react with nucleophiles such as amines, thiols, and other reactive groups. This reactivity makes trans-4'-Bromo-3-chloroacrylophenone a useful reagent in organic synthesis, where it can be used to selectively modify specific functional groups in complex molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone have not been extensively studied. However, it is known that trans-4'-Bromo-3-chloroacrylophenone can react with various biomolecules, including proteins, nucleic acids, and lipids. This reactivity could potentially lead to toxic effects, and caution should be exercised when handling trans-4'-Bromo-3-chloroacrylophenone in the laboratory.

Advantages And Limitations For Lab Experiments

One of the main advantages of trans-4'-Bromo-3-chloroacrylophenone is its high reactivity and selectivity. This makes it a useful reagent in organic synthesis and biological imaging studies. However, the reactivity of trans-4'-Bromo-3-chloroacrylophenone can also be a limitation, as it can react with unintended targets and lead to unwanted side reactions. Additionally, trans-4'-Bromo-3-chloroacrylophenone is a toxic compound, and appropriate safety measures should be taken when handling it in the laboratory.

Future Directions

There are several future directions for the study of trans-4'-Bromo-3-chloroacrylophenone. One potential direction is the development of new synthetic methods for trans-4'-Bromo-3-chloroacrylophenone that are more efficient and environmentally friendly. Another direction is the exploration of new applications for trans-4'-Bromo-3-chloroacrylophenone in biological imaging and other fields. Additionally, further studies on the biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone could help to better understand its potential toxic effects and guide the safe handling and use of this compound in the laboratory.
Conclusion
Trans-4'-Bromo-3-chloroacrylophenone is a unique chemical compound that has gained significant attention in the field of scientific research. Its high reactivity and selectivity make it a useful reagent in organic synthesis and biological imaging studies. However, caution should be exercised when handling trans-4'-Bromo-3-chloroacrylophenone in the laboratory due to its potential toxic effects. Further studies on the synthesis, applications, and biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone could lead to new insights and applications for this compound in the future.

Synthesis Methods

The synthesis of trans-4'-Bromo-3-chloroacrylophenone can be achieved through a multistep process. The first step involves the reaction of 4-bromoacetophenone with thionyl chloride to form 4-bromo-1-chloroacetophenone. The second step involves the reaction of 4-bromo-1-chloroacetophenone with acryloyl chloride to form trans-4'-Bromo-3-chloroacrylophenone. This synthesis method has been extensively studied and optimized, and it has been found to be highly efficient and reliable.

Scientific Research Applications

Trans-4'-Bromo-3-chloroacrylophenone has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of trans-4'-Bromo-3-chloroacrylophenone is in the field of organic synthesis. trans-4'-Bromo-3-chloroacrylophenone can be used as a reagent in various synthetic reactions, including the synthesis of β-lactams, α,β-unsaturated ketones, and other complex organic molecules. trans-4'-Bromo-3-chloroacrylophenone has also been used as a fluorescent probe in biological imaging studies, where it can be used to detect the presence of specific molecules or ions in living cells.

properties

CAS RN

17306-04-6

Product Name

trans-4'-Bromo-3-chloroacrylophenone

Molecular Formula

C9H6BrClO

Molecular Weight

245.5 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-chloroprop-2-en-1-one

InChI

InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-6H/b6-5+

InChI Key

RXPBSMJSLNBUBZ-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/Cl)Br

SMILES

C1=CC(=CC=C1C(=O)C=CCl)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CCl)Br

synonyms

(E)-4'-Bromo-β-chloroacrylophenone

Origin of Product

United States

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